Bis(2,4-dinitrophenyl)carbonate
Description
Significance of Activated Diaryl Carbonates in Organic Transformations
Activated diaryl carbonates are a class of organic compounds that serve as versatile reagents in organic synthesis. Their importance lies in their ability to act as effective carbonylating agents, transferring a carbonyl group to a wide range of nucleophiles. This reactivity is a direct consequence of the electron-withdrawing substituents on the aryl rings, which enhance the electrophilicity of the carbonate's carbonyl carbon.
The applications of activated diaryl carbonates are extensive and include:
Peptide Synthesis: They are used as coupling reagents to form peptide bonds between amino acids. nbinno.com
Ester and Carbonate Synthesis: They react with alcohols to form esters and other carbonates. nbinno.com
Polymer Chemistry: They are employed in the synthesis of polymers like polycarbonates, often enabling polymerization under milder conditions than traditional methods. chemimpex.comresearchgate.netrsc.org
Bioconjugation: They facilitate the linking of biomolecules to other molecules or surfaces. chemimpex.com
The reactivity of these carbonates can be fine-tuned by altering the substituents on the aryl rings. For instance, the presence of additional nitro groups, as seen in bis(2,4-dinitrophenyl)carbonate, further increases reactivity compared to its counterpart, bis(4-nitrophenyl)carbonate (BNPC). This tunability allows chemists to select the appropriate reagent for a specific transformation.
Historical Development and Evolution of Carbonate Reagents in Synthesis
The use of carbonates in chemical synthesis has a long history, with simple inorganic carbonates like sodium carbonate and potassium carbonate being used since antiquity for various purposes, including glass manufacturing. wikipedia.org The development of organic carbonate reagents for synthesis is a more recent advancement.
Initially, highly toxic reagents like phosgene (B1210022) were the primary choice for carbonylation reactions. patsnap.com However, due to safety concerns, a shift towards safer alternatives occurred. This led to the exploration and development of organic carbonates as "green reagents" due to their lower toxicity and biodegradability. researchgate.net
The evolution of carbonate reagents has been marked by several key developments:
Early Use: Simple dialkyl carbonates were recognized for their potential as alkylating agents, offering a less toxic alternative to other reagents, though their reactivity was often lower. acsgcipr.org
Activation Strategies: To overcome the lower reactivity of simple carbonates, researchers developed "activated" carbonates with better leaving groups. The introduction of electron-withdrawing groups on the aryl rings of diaryl carbonates was a significant step in this direction.
Phosgene Alternatives: The development of reagents like triphosgene (B27547) provided a solid, safer alternative to gaseous phosgene, though it still requires careful handling. patsnap.comgoogle.com The use of activated diaryl carbonates offers another, often milder, route to carbonylation.
Catalytic Methods: The use of catalysts to enhance the reactivity of less reactive carbonates, such as dimethyl carbonate, has also been an important area of research. acsgcipr.org
This progression has led to a diverse toolbox of carbonate reagents, allowing for a wide range of synthetic transformations under various reaction conditions.
Contemporary Relevance of this compound in Academic Inquiry
This compound continues to be a subject of academic interest due to its high reactivity and versatility. Current research often focuses on leveraging its properties for novel synthetic methodologies and applications.
One area of significant interest is its use in studying reaction mechanisms. The pH-independent hydrolysis of this compound, for example, serves as a model reaction for investigating acyl-transfer processes. researchgate.net The well-defined kinetics of this reaction allow for detailed studies of solvent effects and transition state structures. researchgate.net
Furthermore, the high reactivity of DNPC makes it a valuable tool for synthesizing complex molecules. Its ability to react with a variety of nucleophiles under mild conditions is particularly advantageous in the synthesis of sensitive or multifunctional compounds. For instance, it can be used for the preparation of specialized carbamates and ureas.
The table below summarizes some key properties and applications of this compound and a related compound, Bis(4-nitrophenyl)carbonate.
| Feature | This compound (DNPC) | Bis(4-nitrophenyl)carbonate (BNPC) |
| Structure | Contains two 2,4-dinitrophenyl groups. | A diaryl carbonate with two 4-nitrophenyl groups. |
| Reactivity | More reactive than BNPC in aminolysis and hydrolysis due to increased electron withdrawal from the additional nitro groups at the 2-position. | A versatile reagent for preparing activated 4-nitrophenyl esters of N-protected amino acids. |
| Reaction Mechanism | Hydrolysis is pH-independent, with a transition state involving greater charge development. researchgate.net | Acts as an electrophilic reagent, reacting with nucleophiles like amines and alcohols. |
| Applications in Synthesis | Used in studying the kinetics of ester hydrolysis. researchgate.net | Widely used in peptide coupling, preparation of carbamates, and as an activating reagent. chemicalbook.com |
The ongoing exploration of this compound and other activated carbonates in academic research continues to expand the boundaries of organic synthesis, offering new and efficient pathways to a wide array of chemical structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,4-dinitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O11/c18-13(27-11-3-1-7(14(19)20)5-9(11)16(23)24)28-12-4-2-8(15(21)22)6-10(12)17(25)26/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAMBZRWYAAZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225928 | |
| Record name | Bis(2,4-dinitrophenyl)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-12-3 | |
| Record name | Bis(2,4-dinitrophenyl)carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405026 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2,4-dinitrophenyl)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Bis 2,4 Dinitrophenyl Carbonate
Phosgene-Based Synthetic Routes to Bis(2,4-dinitrophenyl)carbonate
The traditional and most direct synthesis of this compound involves the reaction of 2,4-dinitrophenol (B41442) with a phosgene (B1210022) equivalent. Phosgene (COCl₂) itself is a highly toxic gas, which has led to the wide adoption of safer, solid phosgene surrogates like triphosgene (B27547) (bis(trichloromethyl)carbonate). researchgate.net The fundamental reaction involves the condensation of two molecules of the phenol (B47542) with one molecule of the carbonyl source.
This approach is analogous to the synthesis of other activated carbonates, such as bis(2,4-dichloro-5-nitrophenyl) carbonate, which is prepared by reacting the corresponding substituted phenol with phosgene or triphosgene. The reaction proceeds via the formation of a chloroformate intermediate which then reacts with a second molecule of the phenol. nbinno.com
The stoichiometry of the reaction is crucial for achieving high yields and minimizing byproducts. Theoretically, the reaction requires a 2:1 molar ratio of 2,4-dinitrophenol to phosgene (or a 2:1/3 molar ratio for triphosgene) to ensure complete conversion of the phenolic starting material. In practice, a slight excess of the phosgene source may be used to compensate for potential losses due to its volatility or side reactions.
To facilitate the reaction and neutralize the hydrochloric acid (HCl) byproduct that is generated, a base is typically added to the reaction mixture. Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly used for this purpose. researchgate.net These bases act as catalysts by activating the phenol and also serve as scavengers for the HCl, driving the equilibrium towards the formation of the carbonate product. In some systems, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be a more effective catalyst than pyridine, leading to shorter reaction times.
The choice of solvent is critical for optimizing the reaction yield and purity of the product. Polar aprotic solvents are generally preferred as they can dissolve the reactants and intermediates effectively. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly employed solvents for this type of synthesis. While THF can sometimes enhance reaction rates, it may also increase the formation of byproducts compared to DCM. Non-polar solvents like toluene (B28343) may also be used, but they tend to slow down the reaction kinetics.
Temperature control is another key parameter. The reaction is often initiated at a low temperature (0–5 °C) to control the exothermic nature of the initial addition and to suppress the hydrolysis of the phosgene source. The temperature may then be gradually raised to room temperature to ensure the reaction proceeds to completion. A study on a related synthesis protocol achieved a 92% conversion by initiating the reaction at 0°C and then warming to 25°C.
Table 1: Illustrative Solvent Performance in a Triphosgene-Mediated Carbonate Synthesis This table illustrates the effect of solvent choice on yield and byproduct formation in a representative synthesis of a substituted dinitrophenyl carbonate.
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
| Dichloromethane | 8.93 | 88 | 5 |
| Tetrahydrofuran (THF) | 7.52 | 82 | 12 |
| Toluene | 2.38 | 68 | 8 |
| Data derived from a study on a related compound, Bis(2,4-dichloro-5-nitrophenyl) carbonate. |
Exploration of Phosgene-Free and Green Synthetic Approaches for Dinitrophenyl Carbonates
Concerns over the high toxicity of phosgene have driven research into alternative, "greener" synthetic routes that avoid its use. mdpi.comgoogle.com These methods often focus on different precursors or reaction pathways to construct the carbonate linkage.
A primary strategy for avoiding phosgene is the use of other carbonylating agents. One of the most prominent green chemistry approaches is the synthesis of diaryl carbonates via transesterification. mdpi.com For instance, diphenyl carbonate can be produced through the transesterification of dimethyl carbonate with phenol. mdpi.com This diphenyl carbonate can then serve as a precursor which can be subsequently nitrated to introduce the dinitrophenyl moieties. The raw materials for this process are generally non-toxic and non-corrosive, making it an environmentally friendlier alternative to phosgene-based methods. mdpi.com
A viable phosgene-free route to dinitrophenyl carbonates is the direct nitration of a stable, non-activated diaryl carbonate, such as diphenyl carbonate. This method introduces the required nitro groups onto the phenyl rings of the pre-formed carbonate structure.
A well-documented example is the synthesis of bis(4-nitrophenyl) carbonate, which can be adapted to produce the 2,4-dinitro isomer. chemicalbook.comchemicalbook.com The process involves treating diphenyl carbonate with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.comchemicalbook.com The reaction is usually carried out in a solvent like nitrobenzene. chemicalbook.comchemicalbook.com The temperature must be carefully controlled, often around 20°C, to manage the exothermic reaction and prevent over-nitration or degradation. chemicalbook.com After the reaction, the mixture is quenched in an ice/water mixture and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com It is important to note that this reaction typically produces a mixture of isomers, including various dinitrated products, which would then require purification to isolate the desired this compound. chemicalbook.com
Table 2: Components for the Nitration of Diphenyl Carbonate
| Component | Role |
| Diphenyl Carbonate | Starting Material/Precursor |
| Concentrated Nitric Acid | Nitrating Agent |
| Concentrated Sulfuric Acid | Catalyst/Dehydrating Agent |
| Nitrobenzene | Solvent |
| Based on a procedure for the synthesis of bis(4-nitrophenyl) carbonate. chemicalbook.comchemicalbook.com |
Industrial Synthesis and Purification Considerations for Highly Activated Diaryl Carbonates
The industrial synthesis of highly activated diaryl carbonates, including this compound, typically involves the reaction of a corresponding phenolic precursor with a phosgene equivalent in the presence of a base. The presence of multiple electron-withdrawing nitro groups on the aromatic rings significantly influences the reactivity of the phenol and the stability of the final product, necessitating carefully optimized process parameters.
A common industrial method for synthesizing diaryl carbonates is the interfacial reaction of a phenol with phosgene or a safer phosgene substitute like triphosgene. google.com For instance, the synthesis of bis(4-nitrophenyl)carbonate, a related and well-documented compound, is achieved by reacting p-nitrophenol with triphosgene in a biphasic system. patsnap.comgoogle.com This process typically utilizes a water-immiscible organic solvent, such as dichloromethane, and an aqueous solution of a base, like sodium hydroxide, to neutralize the hydrogen chloride byproduct. patsnap.comgoogle.com A catalyst, often a tertiary amine like triethylamine, is also employed to facilitate the reaction. patsnap.comgoogle.com The reaction temperature is carefully controlled, generally kept below 25 °C, to minimize side reactions and ensure product stability. patsnap.comgoogle.com
The general synthetic approach can be adapted for this compound by using 2,4-dinitrophenol as the starting material. The reaction proceeds by the formation of the phenoxide in the aqueous phase, which then reacts with the phosgene equivalent in the organic phase. The yield and purity of the final product are highly dependent on factors such as the stirring rate, the rate of addition of reactants, and the pH of the reaction mixture.
Purification of the crude product is a critical step in the industrial process. For diaryl carbonates, a multi-step purification process is often employed to achieve the high purity required for their applications. An initial washing step with water is common to remove inorganic salts and other water-soluble impurities. google.com This is followed by distillation of the solvent. patsnap.com
Crystallization is a key purification technique for obtaining high-purity diaryl carbonates. google.com The crude product is dissolved in a suitable solvent, such as dimethyl carbonate or 2-butanone, at an elevated temperature to form a supersaturated solution. patsnap.comgoogle.com Subsequent cooling of the solution allows the diaryl carbonate to crystallize, leaving impurities behind in the solvent. google.com Recrystallization, or a second crystallization step, can be performed to further enhance the purity of the product. google.com The final product is then separated by centrifugation or filtration and dried to remove any residual solvent. patsnap.com This process can yield diaryl carbonates with a purity exceeding 99%. patsnap.com
Alternative purification strategies include washing the organic phase containing the diaryl carbonate with a dilute mineral acid, such as hydrochloric acid, to remove the catalyst, followed by washing with deionized water. researchgate.net The solvent is then removed by evaporation, which can be carried out in multiple stages using distillation columns. researchgate.net
For some diaryl carbonates, synthesis can also be achieved through the nitration of a diphenyl carbonate precursor. chemicalbook.comchemicalbook.com This method involves treating diphenyl carbonate with a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com The crude product is then purified by washing with a sodium bicarbonate solution and subsequent recrystallization from a solvent mixture like toluene and cyclohexane. chemicalbook.comchemicalbook.com
The choice of synthetic and purification methods is ultimately dictated by a balance of factors including cost, safety (avoiding highly toxic phosgene where possible), required purity, and the specific properties of the target diaryl carbonate. google.comrsc.orgnih.gov
Table 1: Industrial Synthesis Parameters for Bis(4-nitrophenyl)carbonate
| Parameter | Value/Condition | Source(s) |
| Precursor | p-Nitrophenol | patsnap.comgoogle.com |
| Carbonylating Agent | Triphosgene | patsnap.comgoogle.com |
| Solvent | Dichloromethane | patsnap.comgoogle.com |
| Base | 34% Sodium Hydroxide Solution | patsnap.comgoogle.com |
| Catalyst | Triethylamine | patsnap.comgoogle.com |
| Antioxidant | Sodium Sulfite | google.com |
| Reaction Temperature | Not exceeding 25 °C | patsnap.comgoogle.com |
| Reaction Time | ~2 hours (until pH stabilizes) | google.com |
Table 2: Purification Steps for Diaryl Carbonates
| Step | Description | Source(s) |
| Washing | The crude product is washed with water to remove water-soluble impurities. | google.com |
| Solvent Removal | The solvent is removed from the organic phase, typically by distillation. | patsnap.com |
| Crystallization | The crude product is dissolved in a hot solvent (e.g., dimethyl carbonate, 2-butanone) and then cooled to induce crystallization. | patsnap.comgoogle.com |
| Recrystallization | A second crystallization step to further increase purity. | google.com |
| Separation | The purified solid is separated from the solvent via centrifugation or filtration. | patsnap.com |
| Drying | The final product is dried to remove any remaining solvent. | google.com |
Mechanistic Investigations into the Reactivity of Bis 2,4 Dinitrophenyl Carbonate
Hydrolysis Pathways and Kinetic Profiles of Bis(2,4-dinitrophenyl)carbonate
The hydrolysis of this compound, which yields two equivalents of 2,4-dinitrophenol (B41442), has been a subject of detailed kinetic and mechanistic scrutiny. These studies, often conducted in mixed aqueous-organic solvents due to the substrate's low water solubility, have revealed complex dependencies on the reaction medium.
pH-Independent Hydrolysis Studies of this compound in Aqueous Systems
The hydrolysis of DNPC has been shown to proceed via a pH-independent pathway in aqueous acetonitrile (B52724) mixtures. acs.orgunipr.itresearchgate.net This "water reaction" is confirmed by the observation that the observed rate constant (k_obs) remains independent of the concentration of hydrochloric acid over a range of solvent compositions. acs.org The reaction is typically monitored spectrophotometrically by following the formation of the 2,4-dinitrophenoxide ion. The presence of a sharp isosbestic point in the UV-Vis spectra during the reaction indicates that the reaction proceeds cleanly with no significant accumulation of intermediates, suggesting that the breakdown of any intermediate is rapid compared to its formation. nih.gov
Influence of Solvent Composition on Hydrolysis Rates and Activation Parameters
The rate of hydrolysis of DNPC is significantly influenced by the composition of the aqueous-organic solvent system. In acetonitrile-water mixtures, the dependence of the logarithm of the observed rate constant (log k_obs) on the mole fraction of water (χ_w) is sigmoidal. acs.orgunipr.itresearchgate.net This behavior is notably similar to the dependence of the solvent polarity scale E_T(30) on χ_w for the same solvent mixture, suggesting that solvent polarity plays a key role in the reaction kinetics. acs.orgunipr.itresearchgate.net
As the mole fraction of water decreases, the Gibbs free energy of activation (ΔG‡) for the hydrolysis of DNPC gradually increases. unipr.itresearchgate.net However, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation exhibit a more complex, quasi-mirror image dependence on the solvent composition. unipr.itresearchgate.net This complex behavior of the activation parameters is attributed to changes in the structure of the acetonitrile-water mixture and its effect on the solvation of the reactant and the transition state. unipr.it
| Property | Observation in Acetonitrile-Water Mixtures | Citation |
| log(k_obs) vs. χ_w | Sigmoidal dependence | acs.orgunipr.itresearchgate.net |
| ΔG‡ | Gradually increases as χ_w decreases | unipr.itresearchgate.net |
| ΔH‡ and ΔS‡ | Complex, quasi-mirror image dependence on χ_w | unipr.itresearchgate.net |
Elucidation of Transition State Structures and Molecularity in Hydrolytic Processes
Proton inventory studies, which involve measuring reaction rates in mixtures of H₂O and D₂O, have been instrumental in elucidating the nature of the transition state for the hydrolysis of DNPC. unipr.itresearchgate.net Downwardly curving plots of the observed rate constant against the atom fraction of deuterium (B1214612) in the solvent suggest the involvement of multiple water molecules in the transition state. unipr.itresearchgate.net These results have been fitted to a transition-state model that includes the DNPC molecule and two water molecules. unipr.itresearchgate.net This indicates that one water molecule acts as the nucleophile, while the second acts as a general base, facilitating proton transfer in the transition state. The sigmoidal dependence of log(k_obs) on the logarithm of the water concentration is therefore not due to a change in the number of water molecules in the transition state but rather reflects the complex solvent-solute interactions. unipr.itresearchgate.net
In the presence of a co-solvent like dimethoxyethane (DME), an enhancement in the hydrolysis rate has been observed. acs.orggoogle.com It has been suggested that DME can act as a general base, assisting the attacking water molecule, which leads to a more favorable transition state. acs.org
Nucleophilic Reactivity and Acyl Transfer Mechanisms of this compound
This compound is a potent acylating agent, readily reacting with various nucleophiles. The presence of the electron-withdrawing 2,4-dinitrophenyl groups makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Aminolysis Reactions: Formation of Urea (B33335) and Carbamate (B1207046) Derivatives
The reaction of DNPC with amines (aminolysis) is expected to proceed readily to form urea and carbamate derivatives. While specific kinetic studies on the aminolysis of DNPC are not extensively reported in the reviewed literature, the reactivity can be inferred from studies on structurally similar compounds like bis(o-nitrophenyl) carbonate and various phenyl 2,4-dinitrophenyl carbonates. acs.orgnih.gov
The general mechanism for the formation of a urea derivative from a carbonate and an amine involves a two-step process. First, the amine attacks the electrophilic carbonyl carbon of the carbonate to form a tetrahedral intermediate. This is followed by the expulsion of a leaving group, in this case, a 2,4-dinitrophenoxide ion, to form a carbamate intermediate. A second molecule of the amine (or a different amine) can then react with the carbamate to yield the final urea product, with the elimination of a second molecule of 2,4-dinitrophenol.
A general method for the preparation of bis-ureas has been developed using bis(o-nitrophenyl) carbonate, which proceeds through a carbamate intermediate. nih.govresearchgate.net This involves the initial reaction with an amine to form an o-nitrophenyl carbamate, which is then reacted with a diamine to produce the bis-urea. nih.gov A similar stepwise approach is anticipated for DNPC, allowing for the synthesis of both symmetrical and unsymmetrical ureas.
Kinetic studies on the aminolysis of related carbonates, such as methyl 2,4-dinitrophenyl carbonate, have shown that these reactions can proceed through either a concerted or a stepwise mechanism involving a zwitterionic tetrahedral intermediate, depending on the nature of the amine and the leaving group. acs.org For highly reactive substrates like DNPC, a stepwise mechanism is plausible.
Kinetic Studies of Aminolysis of this compound and Analogues
The aminolysis of activated carbonates, such as this compound (DNPC) and its analogues, has been a subject of extensive kinetic studies to elucidate reaction mechanisms. These reactions are typically monitored spectrophotometrically by observing the release of the phenoxide nucleofuge. acs.org The reactions of methyl 2,4-dinitrophenyl carbonate (MDNPC) and phenyl 2,4-dinitrophenyl carbonate (PDNPC) with various amines have been investigated in aqueous solutions. acs.orgresearchgate.net
Kinetic measurements are often carried out under pseudo-first-order conditions with an excess of the amine nucleophile. acs.org The observed pseudo-first-order rate coefficients (kobsd) are determined, and plots of kobsd versus the amine concentration at a constant pH are typically linear. The slope of this line provides the second-order rate constant (kN), which is independent of pH. acs.org
For instance, a kinetic study of the reactions of secondary alicyclic amines (SAA) and quinuclidines (QUIN) with analogues like methyl 4-nitrophenyl carbonate (MNPC), MDNPC, and PDNPC was conducted in aqueous solution at 25.0 °C and an ionic strength of 0.2 M. acs.org The release of the phenoxide was followed at wavelengths between 330 and 400 nm. acs.org These studies provide valuable data for understanding the influence of the amine's structure and basicity, as well as the nature of the leaving and non-leaving groups on the reaction kinetics. acs.org
Table 1: Second-Order Rate Constants (kN) for the Reactions of Quinuclidines (QUIN) with Methyl 4-Nitrophenyl Carbonate (MNPC) and Methyl 2,4-Dinitrophenyl Carbonate (MDNPC) in Aqueous Solution at 25.0 °C. acs.org
| Amine | pKa | kN (MNPC) / s-1 M-1 | kN (MDNPC) / s-1 M-1 |
|---|---|---|---|
| Quinuclidine | 11.4 | 20 ± 1 | 305 ± 11 |
| 3-Hydroxyquinuclidine | 9.8 | 0.58 ± 0.03 | 81 ± 5 |
| 3-Chloroquinuclidine | 9.0 | 0.17 ± 0.01 | 41 ± 1 |
| 3-Quinuclidinone | 7.5 | 0.009 ± 0.0004 | 3.0 ± 0.2 |
Data from a study conducted in aqueous solution at 25.0 °C and an ionic strength of 0.2 M (KCl). acs.org
Mechanistic Probing via Brønsted-Type Plots and Stepwise Pathways
A key tool for diagnosing the mechanism of aminolysis reactions is the Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the amine. The shape of this plot provides insights into the reaction mechanism. acs.orgresearchgate.net
A linear Brønsted-type plot is often indicative of a concerted mechanism, where bond formation and bond cleavage occur in a single step. researchgate.net The slope of this plot, known as the Brønsted coefficient (βnuc), reflects the degree of bond formation in the transition state. For example, the Brønsted plots for the reactions of quinuclidines and secondary alicyclic amines with methyl 2,4-dinitrophenyl carbonate (MDNPC) and of secondary alicyclic amines with phenyl 2,4-dinitrophenyl carbonate (PDNPC) are linear, with β values of 0.51, 0.48, and 0.39, respectively, which is consistent with concerted mechanisms. acs.org
Conversely, a curved or biphasic Brønsted-type plot suggests a stepwise mechanism involving a tetrahedral intermediate (T±). acs.orgresearchgate.net This curvature indicates a change in the rate-determining step (RDS) with the basicity of the amine. For less basic amines, the breakdown of the tetrahedral intermediate (k2 step) is rate-limiting, while for more basic amines, the formation of the intermediate (k1 step) becomes the RDS. acs.org An example of this is seen in the reaction of secondary alicyclic amines with methyl 4-nitrophenyl carbonate, which displays a biphasic Brønsted plot with slopes changing from β2 = 1.0 to β1 = 0.3 as the amine pKa increases. acs.org
Comparative Analysis of Reactivity with Other Activated Carbonates
The reactivity of this compound and its analogues is significantly influenced by the nature of both the leaving and non-leaving groups. Phenyl 2,4-dinitrophenyl carbonate (PDNPC) is found to be more reactive than phenyl 4-nitrophenyl carbonate (PNPC) towards phenoxide nucleophiles. rsc.org This enhanced reactivity is attributed to the presence of the second nitro group in PDNPC, which increases the electrophilicity of the carbonyl carbon and makes the 2,4-dinitrophenoxide a better leaving group compared to the 4-nitrophenoxide. rsc.org
Similarly, a comparison between phenyl carbonates and their thionocarbonate counterparts reveals differences in reactivity. For instance, 4-nitrophenyl phenyl thionocarbonate is generally less reactive towards strongly basic amines than its oxygen analogue, 4-nitrophenyl phenyl carbonate. nih.gov However, the thiono compound shows higher reactivity towards the weakly basic trifluoroethylamine. nih.gov This highlights that the replacement of the carbonyl oxygen with a more polarizable sulfur atom can alter the reaction's susceptibility to the nucleophile's basicity. nih.gov
The reactivity is also dependent on the non-leaving group. The rate of phenolysis is greater for phenyl 4-nitrophenyl and phenyl 2,4-dinitrophenyl carbonates compared to their methyl carbonate analogues, which is explained by the stronger electron-withdrawing effect of the phenyl group compared to the methyl group. rsc.org
Table 2: Comparison of Brønsted Coefficients (β) for the Aminolysis of Various Activated Carbonates. acs.org
| Carbonate | Amine Series | β Value | Proposed Mechanism |
|---|---|---|---|
| Methyl 4-nitrophenyl carbonate (MNPC) | Secondary Alicyclic Amines | β1 = 0.3, β2 = 1.0 | Stepwise |
| Methyl 4-nitrophenyl carbonate (MNPC) | Quinuclidines | 0.86 | Stepwise |
| Methyl 2,4-dinitrophenyl carbonate (MDNPC) | Quinuclidines | 0.51 | Concerted |
| Methyl 2,4-dinitrophenyl carbonate (MDNPC) | Secondary Alicyclic Amines | 0.48 | Concerted |
| Phenyl 2,4-dinitrophenyl carbonate (PDNPC) | Secondary Alicyclic Amines | 0.39 | Concerted |
Alcoholysis and Esterification Reactions
While aminolysis is a primary focus, the reactivity of activated carbonates like this compound extends to alcoholysis and esterification. These reactions are fundamental in organic synthesis. For instance, bis(4-nitrophenyl) carbonate is a known reagent for synthesizing other esters by reacting with alcohols. nbinno.com The high reactivity of these carbonates, driven by the electron-withdrawing nature of the nitrophenyl groups, facilitates the displacement of the phenoxide leaving group by an alcohol.
The hydrolysis of this compound, a related reaction, has been studied in aqueous organic solvents. sapub.orgresearchgate.net It was observed that the reaction can proceed without the need for acid or base catalysis in certain solvent systems like aqueous acetonitrile and dimethoxyethane. sapub.org This pH-independent hydrolysis underscores the high intrinsic reactivity of the carbonate. sapub.orgresearchgate.net
Reduction Chemistry of the Dinitrophenyl Moieties
The dinitrophenyl groups of this compound are susceptible to reduction. While specific studies on the reduction of this particular carbonate are not prevalent in the provided context, the reduction of nitroaromatic compounds is a well-established area of chemistry. The nitro groups can be reduced to various functionalities, including nitroso, hydroxylamino, and amino groups, depending on the reducing agent and reaction conditions. This reactivity opens avenues for further chemical transformations of the molecule, although detailed studies focusing solely on the reduction of the dinitrophenyl moieties of this compound were not found in the search results.
Applications of Bis 2,4 Dinitrophenyl Carbonate in Advanced Organic Synthesis
Role as an Activating Reagent in Peptide and Azapeptide Synthesis
The high reactivity of bis(2,4-dinitrophenyl)carbonate makes it an effective activating reagent, particularly in the formation of amide and peptide bonds. It facilitates the conversion of less reactive carboxylic acids into more reactive species, thereby promoting efficient bond formation under mild conditions.
Preparation of Activated Esters for Amide and Peptide Bond Formation
This compound is utilized to prepare highly activated esters of N-protected amino acids. These activated esters readily react with the amino group of another amino acid or peptide to form a new peptide bond. The 2,4-dinitrophenoxide ion is an excellent leaving group, which drives the reaction forward. This method provides a reliable route for peptide bond formation, a fundamental process in the synthesis of peptides and proteins. The electron-withdrawing nitro groups on the phenyl rings increase the reactivity of the carbonate, making it more effective than less substituted analogues like bis(4-nitrophenyl) carbonate (BNPC) for these transformations.
Coupling Strategies in Solid-Phase Peptide Synthesis (SPPS) Utilizing Activated Carbonates
In the realm of solid-phase peptide synthesis (SPPS), this compound serves as a crucial coupling reagent. google.com SPPS is a cornerstone technique for the stepwise assembly of peptides on a solid support. DNPC can be used to activate the carboxyl group of an incoming N-protected amino acid, which is then coupled to the N-terminal amine of the growing peptide chain attached to the resin. nih.gov This process is repeated in cycles of deprotection and coupling to elongate the peptide chain.
A key application of DNPC in SPPS is in the synthesis of azapeptides, where an α-carbon of an amino acid residue is replaced by a nitrogen atom. researchgate.net In this context, DNPC is used to convert the resin-bound N-terminal amino group into a highly reactive isocyanate. google.comnih.govelectronicsandbooks.com This isocyanate intermediate then readily reacts with a protected amino acid hydrazide to form the azapeptide linkage. google.com
Application in Azapeptide Bond Formation via Hydrazine (B178648) and N-Terminal Amine Activation
The synthesis of azapeptides, which are peptide analogues with enhanced stability against enzymatic degradation, often employs this compound. rsc.orgrsc.org DNPC is a common carbonyl donor used to activate either the hydrazine moiety or the N-terminal amine of the growing peptide chain. researchgate.net
One strategy involves the activation of the N-terminus of a resin-bound peptide with DNPC to form an isocyanate. nih.govvdoc.pub This isocyanate then reacts with a protected carbazate (B1233558) (a derivative of hydrazine) to form the aza-residue within the peptide sequence. nih.gov A significant challenge in this process is the potential for an intramolecular cyclization side reaction, leading to the formation of an undesirable hydantoin (B18101) derivative. google.comelectronicsandbooks.comvdoc.pub Research has shown that this side reaction can be minimized or even eliminated by omitting the base that is typically used in the activation step. google.comelectronicsandbooks.comrsc.org
The table below summarizes the role of this compound in azapeptide synthesis.
| Reactant 1 | Reactant 2 | Reagent | Key Intermediate | Product | Ref |
| Resin-bound peptide (N-terminal amine) | Protected amino acid hydrazide | This compound | Resin-bound isocyanate | Azapeptide | google.comnih.gov |
Synthesis of N-Carboxyanhydrides (NCAs)
N-Carboxyanhydrides (NCAs) are important monomers for the synthesis of polypeptides. This compound provides a route to NCAs from amino acids. rsc.orgresearchgate.net Due to its high electrophilicity, DNPC can directly convert amino acids into their corresponding NCAs. researchgate.net However, it is noteworthy that conventional methods for synthesizing DNPC itself often involve the use of the highly toxic gas phosgene (B1210022). rsc.orgresearchgate.netresearchgate.netresearchgate.net This has led to research into greener, phosgene-free synthetic routes for both DNPC and NCAs. rsc.orgresearchgate.netresearchgate.netresearchgate.net
Functional Group Protection Strategies Facilitated by this compound
Beyond its role in peptide synthesis, this compound can be employed in functional group protection strategies. The high reactivity of DNPC allows it to react with nucleophilic functional groups, such as alcohols and amines, to form carbonate and carbamate (B1207046) linkages, respectively. The resulting 2,4-dinitrophenyl carbonate or carbamate can serve as a protecting group that can be subsequently removed under specific conditions to regenerate the original functional group. ontosight.ai For instance, it can be used to introduce the 2,4-dinitrophenyl group into molecules, which can alter their chemical properties. ontosight.ai
Utilization in the Synthesis of Polycarbonate Materials and Oligomers
This compound can function as a monomer in the synthesis of polycarbonates. ontosight.ai Polycarbonates are a class of thermoplastics known for their durability and optical clarity. The reaction of DNPC with diols would lead to the formation of a polycarbonate chain with the release of 2,4-dinitrophenol (B41442) as a byproduct. While this application is noted, the primary use of DNPC in the literature appears to be in the more specialized areas of peptide and azapeptide synthesis. Additionally, it can be used in the synthesis of aryl carbamates, which are precursors to polyureas. google.comgoogle.com
Derivatization Applications in Advanced Analytical Chemistry
Enhancement of Detection Sensitivity in Chromatographic Analyses
The primary goal of derivatization in chromatography is often to introduce a chromophore or fluorophore into the analyte molecule, making it easily detectable by UV-Vis or fluorescence detectors. The dinitrophenyl group, in particular, is a strong chromophore.
The reaction of an activated carbonate with an analyte, such as an amine or alcohol, results in the formation of a stable carbamate linkage. In this process, a nitrophenoxy group is attached to the analyte. The presence of the nitro groups on the phenyl ring significantly enhances the molar absorptivity of the derivative in the UV-visible spectrum. This allows for the detection of much lower concentrations of the analyte than would be possible without derivatization.
For instance, the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related but distinct dinitrophenyl reagent, is a widely used method that vastly improves detection limits in High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net The resulting dinitrophenylhydrazones are brightly colored and easily quantified. researchgate.net By analogy, derivatizing amines or alcohols with this compound would yield 2,4-dinitrophenyl carbamates, which are expected to exhibit strong UV absorbance, thereby increasing detection sensitivity.
Table 1: Comparison of Derivatizing Agents and Their Target Analytes
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Purpose of Derivatization |
| Bis(4-nitrophenyl)carbonate | Amines, Alcohols | 4-nitrophenyl carbamate | Introduction of a UV-active group |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | 2,4-Dinitrophenylhydrazone | Introduction of a strong chromophore for UV/Vis detection |
| Dansyl Chloride | Primary and Secondary Amines | Dansyl-amine | Introduction of a fluorescent group |
This table illustrates the function of various derivatizing agents. Data for Bis(4-nitrophenyl)carbonate is based on its established reactivity. rsc.org
Utility in the Qualitative and Quantitative Analysis of Diverse Analytes
The use of activated carbonates extends to both the identification (qualitative) and measurement (quantitative) of a wide range of substances.
Qualitative Analysis: In complex matrices, identifying specific compounds can be challenging. Derivatization with a reagent like Bis(4-nitrophenyl)carbonate creates a new, predictable molecule with specific chromatographic and spectral properties. rsc.org By comparing the retention time and UV-Vis spectrum of the derivatized analyte to a known standard, analysts can confirm the presence of the target compound with high confidence.
Quantitative Analysis: For quantitative measurements, the derivatization reaction must be reproducible and proceed to completion. The high reactivity of activated esters like Bis(4-nitrophenyl)carbonate is advantageous, as it can drive reactions to completion under mild conditions. chemicalbook.com A typical workflow involves:
Reacting the sample containing the analyte with an excess of the derivatizing agent.
Separating the resulting derivative (e.g., a nitrophenyl carbamate) from unreacted reagent and byproducts using HPLC.
Quantifying the amount of the derivative using a UV-Vis detector, calibrated with standards of the derivatized analyte.
This approach is routinely used for the quantification of pharmaceuticals, environmental pollutants, and biological molecules that lack a native chromophore. rsc.org
Integration into Bioconjugation Methodologies and Targeted Chemical Delivery Systems
Bioconjugation is the process of covalently linking molecules, at least one of which is a biomolecule such as a protein or antibody. Activated esters are among the most common reagents for this purpose, valued for their reactivity towards amine groups on proteins.
Covalent Attachment of Biomolecules for Research Probes
Activated carbonates facilitate the attachment of small molecules (like fluorescent dyes, biotin (B1667282) tags, or drug molecules) to proteins. The reaction targets primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of the protein, to form a stable carbamate bond.
While specific examples using this compound are not readily found in the literature, Bis(4-nitrophenyl)carbonate is known to be used for this purpose. rsc.org A nitrophenol carbonate derivative has been designed for ligand-directed in situ bioconjugation, where the reagent is brought into close proximity to a target protein, accelerating the covalent modification. acs.org This strategy allows for site-specific labeling of proteins, creating sophisticated research probes to study protein function and interactions.
Table 2: Research Applications of Activated Ester Bioconjugation
| Application | Biomolecule | Attached Moiety | Purpose |
| Fluorescence Microscopy | Antibody | Fluorescent Dye | To visualize the location of a specific antigen in cells or tissues. |
| Immunoassays (ELISA) | Enzyme (e.g., HRP) | Antibody | To create an enzyme-linked antibody for signal amplification. |
| Affinity Chromatography | Biotin | Protein | To immobilize a protein on a streptavidin-coated support for purification. |
| Drug Delivery | Prodrug | Protein (e.g., Avidin) | To create a protein-drug conjugate for targeted delivery. acs.org |
This table provides examples of bioconjugation applications where activated esters are commonly employed.
Design Principles for Activated Ester-Mediated Delivery Systems
Activated esters are a cornerstone in the design of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). The fundamental principle is to use the high reactivity of the activated ester to link a potent drug (payload) to a targeting moiety, such as an antibody that specifically recognizes cancer cells.
The design of these systems involves several key considerations:
Reactivity and Stability: The activated ester must be stable enough to not hydrolyze prematurely in an aqueous environment but reactive enough to efficiently conjugate with the biomolecule under mild pH and temperature conditions. The leaving group (e.g., 4-nitrophenol (B140041) or the more reactive 2,4-dinitrophenol) is critical; a better leaving group increases reactivity.
Linker Chemistry: The connection between the drug and the targeting molecule is not just a simple bond but a sophisticated linker. This linker can be designed to be stable in circulation but cleavable (e.g., by enzymes or the acidic environment inside a tumor cell) to release the active drug only at the target site.
Proximity-Induced Reaction: Advanced systems use ligand-directed chemistry. A nitrophenol carbonate reagent, for example, can be designed to first bind non-covalently to a target protein. This proximity dramatically increases the effective concentration of the reactive group near a nucleophile on the protein surface, leading to a rapid and site-specific covalent bond formation and subsequent drug release. acs.org This approach renders the target protein a depot for the time-dependent release of the therapeutic payload. acs.org
Theoretical and Computational Investigations of Bis 2,4 Dinitrophenyl Carbonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations have been instrumental in understanding the intrinsic properties of Bis(2,4-dinitrophenyl)carbonate, offering a molecular-level view of its reactivity.
Density Functional Theory (DFT) Studies of Electrostatic Potential Surfaces and Reactive Sites
Density Functional Theory (DFT) calculations offer a robust framework for examining the electronic landscape of a molecule. The electrostatic potential surface (EPS) of this compound, mapped using DFT, vividly illustrates the distribution of charge and identifies the most reactive sites for electrophilic and nucleophilic attacks.
The EPS analysis reveals a significant region of positive electrostatic potential (electron deficiency) centered on the carbonyl carbon. This is a direct consequence of the powerful electron-withdrawing nature of the two adjacent oxygen atoms and, more importantly, the four nitro groups on the phenyl rings. These nitro groups, through both inductive and resonance effects, pull electron density away from the carbonate core, rendering the carbonyl carbon highly electrophilic. Conversely, the oxygen atoms of the nitro groups and the carbonyl oxygen exhibit negative electrostatic potential, indicating their role as potential sites for interaction with electrophiles or hydrogen-bond donors.
Key Reactive Sites on this compound:
| Site | Predicted Reactivity | Rationale |
| Carbonyl Carbon | Highly Electrophilic | Strong electron withdrawal by adjacent oxygens and dinitrophenyl groups. |
| Carbonyl Oxygen | Nucleophilic/H-bond acceptor | High electron density. |
| Nitro Group Oxygens | Nucleophilic/H-bond acceptor | High electron density. |
| Aromatic Ring Carbons | Susceptible to nucleophilic aromatic substitution | Electron deficiency induced by nitro groups. |
Elucidation of Reaction Pathways and Transition States via Computational Modeling
Computational modeling has been pivotal in mapping the intricate pathways of reactions involving this compound, most notably its hydrolysis and aminolysis. These studies allow for the characterization of transient species like intermediates and, crucially, the high-energy transition states that govern the reaction rates.
Kinetic studies on the aminolysis of related dinitrophenyl carbonates suggest that the reactions can proceed through either a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. dntb.gov.ua In the case of this compound, its high reactivity suggests that the transition state of its hydrolysis involves a greater degree of charge development. researchgate.net
Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity
The solvent environment plays a crucial role in the reactivity of this compound. Molecular dynamics (MD) simulations provide a dynamic picture of the solvation shell around the molecule and how solvent molecules influence the reaction energetics.
Studies on the hydrolysis of DNPC in acetonitrile-water mixtures have shown a complex dependence of the reaction rate on the solvent composition. researchgate.netamazonaws.com MD simulations can rationalize these experimental observations by revealing the phenomenon of preferential solvation. In such mixtures, the immediate vicinity of the DNPC molecule may have a different composition than the bulk solvent. For instance, in acetonitrile-water mixtures, water molecules, being more polar and capable of hydrogen bonding, may preferentially solvate the polar regions of DNPC, particularly the nitro groups and the carbonyl oxygen.
These simulations can track the reorganization of solvent molecules as the reaction proceeds from reactants to the transition state and finally to products. The ability of the solvent to stabilize the charge separation that develops in the transition state is a key factor in accelerating the reaction. MD simulations can quantify this stabilization energy, providing a direct link between the solvent structure and the reaction kinetics. For instance, a proposed transition-state structure for the hydrolysis of DNPC in the presence of dimethoxyethane (DME) suggests that DME can act as a general base, activating the attacking water molecule through hydrogen bonding. sapub.org
In Silico Approaches for Predicting Reaction Outcomes and Selectivity in Novel Transformations
In silico methods, which encompass a range of computational techniques, are increasingly being used to predict the outcomes and selectivity of chemical reactions. For a highly reactive and potentially multifunctional reagent like this compound, these predictive models are invaluable.
While specific in silico studies predicting the selectivity of novel transformations involving DNPC are not extensively documented in the available literature, the foundational data from DFT and MD simulations can be used to build such predictive models. For example, by calculating the activation energy barriers for different competing reaction pathways, one can predict the major product under a given set of conditions.
In the context of peptide synthesis, where DNPC can be used as a coupling reagent, in silico models could predict the likelihood of side reactions, such as the formation of hydantoin (B18101) derivatives. researchgate.net By understanding the energetics of these competing pathways, reaction conditions can be optimized to favor the desired peptide bond formation. Furthermore, these computational approaches can be extended to design novel reagents based on the dinitrophenyl carbonate scaffold with tailored reactivity and selectivity for specific applications.
Advanced Methodological Approaches in Bis 2,4 Dinitrophenyl Carbonate Research
Kinetic Measurement Techniques for Precise Reaction Rate Determination
The kinetics of reactions involving bis(2,4-dinitrophenyl)carbonate, such as its hydrolysis, are frequently studied to understand the factors governing its reactivity. Precise determination of reaction rates is fundamental to these mechanistic studies.
Spectrophotometric Monitoring of Nucleofuge Release in Real-Time
A primary technique for monitoring the reaction kinetics of DNPC is UV-Vis spectrophotometry. This method leverages the distinct spectral properties of the reactant and the product, the 2,4-dinitrophenoxide anion or its protonated form, 2,4-dinitrophenol (B41442), which is a potent nucleofuge (leaving group). The hydrolysis of DNPC, for instance, can be conveniently followed by monitoring the increase in absorbance corresponding to the formation of 2,4-dinitrophenol. sapub.orgresearchgate.net
In acidic conditions, the formation of 2,4-dinitrophenol is typically monitored at a wavelength of approximately 302 nm. sapub.org The choice of this wavelength is determined by analyzing the spectra of the starting material (DNPC) and the final product under the specific reaction conditions. sapub.org By recording the absorbance at this wavelength over time, a kinetic trace is obtained, which can then be used to calculate the reaction rate. This real-time monitoring allows for the collection of a large number of data points throughout the course of the reaction, leading to a precise determination of the rate constant.
Determination of Pseudo-First-Order Rate Constants and Kinetic Orders
In many kinetic studies of this compound, the reaction conditions are manipulated to simplify the rate law. For example, in the hydrolysis of DNPC in aqueous organic solvents, the concentration of water is often in large excess compared to the concentration of DNPC. sapub.orgresearchgate.net Under these conditions, the concentration of water remains effectively constant throughout the reaction. This allows the reaction to be treated as a pseudo-first-order process, where the observed rate constant (kobs) is a product of the true second-order rate constant (k2) and the concentration of the excess reactant (in this case, water).
The relationship is given by the equation: Rate = kobs[DNPC] where kobs = k2[H₂O]
By measuring kobs at different concentrations of the excess reactant, the partial kinetic order with respect to that reactant can be determined. sapub.orgresearchgate.net For the hydrolysis of DNPC, plots of log(kobs) versus log([H₂O]) can reveal the kinetic order with respect to water. acs.org This approach is crucial for understanding the molecularity of the rate-determining step.
The following table illustrates the effect of water concentration on the observed pseudo-first-order rate constant for the hydrolysis of DNPC in an acetonitrile-water mixture at 25°C.
| [H₂O] (mol L⁻¹) | kobs x 10⁵ (s⁻¹) |
|---|---|
| 5.0 | 1.8 |
| 10.0 | 4.0 |
| 15.0 | 7.1 |
| 20.0 | 11.2 |
| 25.0 | 16.2 |
| 30.0 | 22.4 |
Data adapted from a study on the hydrolysis of DNPC in MeCN-W mixtures. The data demonstrates the dependence of the observed rate constant on the concentration of water. sapub.org
Spectroscopic Techniques for Mechanistic Elucidation and Intermediate Characterization
Spectroscopic methods are not only used for rate determination but also provide valuable information about the reaction mechanism, including the presence of intermediates and the energetic requirements of the reaction.
Utilization of Isosbestic Points in Reaction Progress Monitoring
Repetitive scanning of the UV-Vis spectrum during a reaction involving DNPC can reveal the presence of one or more isosbestic points. sapub.orgresearchgate.net An isosbestic point is a specific wavelength at which the molar absorptivity of two or more species is the same. The appearance of a clear isosbestic point in the spectral overlay indicates that the species being monitored are directly interconverting without the significant accumulation of a reaction intermediate. sapub.org In the context of DNPC hydrolysis, a sharp isosbestic point suggests that the formation of any intermediate, such as a mono-ester of carbonic acid, is the rate-limiting step and that this intermediate does not build up in concentration. sapub.org For the hydrolysis of DNPC in an acetonitrile-water mixture, a distinct isosbestic point has been observed at 260.3 nm. sapub.org
Analysis of Activation Parameters Across Varying Environmental Conditions
By studying the effect of temperature on the reaction rate, key activation parameters such as the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡) can be determined using the Eyring equation. These parameters provide profound insights into the structure and organization of the transition state. sapub.orgresearchgate.netacs.org
For example, in the hydrolysis of DNPC in acetonitrile-water mixtures, the activation parameters have been shown to exhibit a complex dependence on the solvent composition. acs.org As the mole fraction of water changes, ΔH‡ and ΔS‡ can show quasi-mirror image dependencies, while ΔG‡ may increase more gradually. acs.org This behavior is interpreted in terms of the changes in the solvation of the reactants and the transition state, reflecting the influence of the solvent structure on the reaction mechanism. acs.org
The table below presents the effect of temperature on the observed rate constant and the calculated activation parameters for the hydrolysis of DNPC in a specific aqueous solvent mixture.
| Temperature (°C) | kobs x 10⁴ (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡₂₉₈ (kJ mol⁻¹) |
|---|---|---|---|---|
| 20 | 2.5 | 56.5 ± 2.1 | -133 ± 7 | 96.2 ± 4.2 |
| 25 | 4.0 | |||
| 30 | 6.2 | |||
| 35 | 9.5 |
Data adapted from a study on the hydrolysis of DNPC in a 10 mol L⁻¹ water in acetonitrile (B52724) mixture. The activation parameters are calculated from the temperature dependence of the observed rate constant. sapub.org
Isotopic Labeling and Proton Inventory Studies for Mechanistic Insights
To probe the roles of specific atoms and solvent molecules in the reaction mechanism, isotopic labeling and proton inventory studies are powerful tools.
While specific studies employing isotopic labeling to trace the fate of atoms within the this compound molecule itself are not detailed in the provided search results, this technique is a cornerstone of mechanistic chemistry. In principle, one could synthesize DNPC with a heavy isotope, such as ¹³C in the carbonyl group or ¹⁸O in the ether linkages. By analyzing the distribution of these isotopes in the products of a reaction, it is possible to determine which bonds are broken and formed during the rate-determining step. For example, in a reaction with a nucleophile, tracking a ¹³C label would definitively show whether the carbonyl carbon is retained in the product derived from the nucleophile.
A proton inventory study, which examines the effect of varying the mole fraction of deuterium (B1214612) in a mixed H₂O/D₂O solvent on the reaction rate, has been conducted for the hydrolysis of DNPC. acs.org The shape of the plot of the observed rate constant versus the deuterium atom fraction provides information about the number of protons that are in flight in the transition state. For the hydrolysis of DNPC in aqueous acetonitrile, these plots were found to curve downward. acs.org The results were fitted to a transition-state model that involves the DNPC molecule and two water molecules, suggesting a mechanism where one water molecule acts as the nucleophile while the second facilitates the proton transfer. acs.org This technique provides a more detailed picture of the transition state than can be obtained from activation parameters alone.
Optimization of Reaction Conditions and Yields in Multi-Step Synthetic Pathways
A common approach to optimization has traditionally been the "one variable at a time" (OVAT) method, where a single parameter is varied while others are kept constant. However, this method can be time-consuming and may not reveal the interactions between different factors. nih.govrsc.org More advanced and efficient methodologies, such as Design of Experiments (DoE), are increasingly being employed in chemical synthesis. mt.comonlytrainings.com DoE allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction space with fewer experiments. mt.comnih.govrsc.orgonlytrainings.com
Key reaction parameters that are typically optimized in multi-step syntheses include:
Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the formation of byproducts or decomposition of the desired product.
Solvent: The choice of solvent can significantly influence the solubility of reactants, the stability of intermediates, and the reaction pathway.
Catalyst: The selection of an appropriate catalyst and its concentration can dramatically increase the reaction rate and selectivity.
Stoichiometry of Reactants: The molar ratio of reactants can affect the conversion of the limiting reagent and the formation of side products.
Reaction Time: Monitoring the reaction progress over time is essential to determine the point at which the maximum yield is achieved and to avoid product degradation.
While specific research detailing the multi-step synthesis and yield optimization for this compound is not extensively available, the principles of reaction optimization can be illustrated by examining the synthesis of structurally related compounds, such as bis(4-nitrophenyl) carbonate.
Illustrative Example: Synthesis of Bis(4-nitrophenyl)carbonate
The synthesis of bis(4-nitrophenyl) carbonate can be achieved through various routes, including the nitration of diphenyl carbonate or the reaction of p-nitrophenol with a phosgene (B1210022) equivalent. The optimization of these steps is critical for achieving a high yield and purity of the final product.
One documented synthesis involves the nitration of diphenyl carbonate using a mixed acid reagent (concentrated nitric acid and concentrated sulfuric acid) in a suitable solvent like nitrobenzene. chemicalbook.com The optimization of this reaction would involve a systematic study of the following parameters:
Temperature Control: Maintaining a specific reaction temperature, for instance, around 20°C, is crucial to control the rate of nitration and prevent over-nitration or side reactions. chemicalbook.com
Rate of Addition: The slow, dropwise addition of the mixed acid reagent helps to manage the exothermic nature of the reaction and maintain the desired temperature. chemicalbook.com
Reaction Time: Allowing the reaction to proceed for a sufficient duration after the addition of the nitrating agent ensures the completion of the reaction. chemicalbook.com
Solvent Choice: The use of nitrobenzene as a solvent helps to dissolve the reactants and moderate the reaction. chemicalbook.com
Quenching and Workup: The method of quenching the reaction (e.g., by pouring into an ice/water mixture) and the subsequent extraction and washing steps are optimized to maximize the recovery and purity of the product. chemicalbook.com
The following interactive data table summarizes the reaction conditions and yield for a specific reported synthesis of bis(4-nitrophenyl) carbonate from diphenyl carbonate.
| Parameter | Condition | Reported Yield |
|---|---|---|
| Starting Material | Diphenyl carbonate | 94% |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | |
| Solvent | Nitrobenzene | |
| Temperature | 20°C | |
| Reaction Time | ~2 hours | |
| Purification | Recrystallization from toluene (B28343) and cyclohexane |
Another synthetic approach for preparing bis(4-nitrophenyl) carbonate involves the use of triphosgene (B27547) as a phosgene equivalent in the presence of p-nitrophenol. google.compatsnap.com The optimization of such a process would focus on parameters like the choice of solvent (e.g., dichloromethane), the use of a catalyst (e.g., triethylamine), and the control of pH and temperature to achieve a high yield, reportedly up to 99%. google.compatsnap.com
The interactive data table below outlines the optimized conditions for this alternative synthesis.
| Parameter | Condition | Reported Yield |
|---|---|---|
| Starting Material | p-Nitrophenol | 99% |
| Carbonyl Source | Triphosgene | |
| Solvent | Dichloromethane | |
| Catalyst | Triethylamine (B128534) | |
| Base | Sodium Hydroxide Solution (34%) | |
| Temperature | Not exceeding 25°C |
These examples, while not directly pertaining to this compound, demonstrate the methodological approach to optimizing reaction conditions in multi-step syntheses to achieve high yields and purity. The application of systematic optimization techniques like DoE would further enhance the efficiency of developing robust synthetic pathways for complex molecules.
Future Research Directions and Emerging Applications of Bis 2,4 Dinitrophenyl Carbonate
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The high reactivity of Bis(2,4-dinitrophenyl)carbonate is a double-edged sword, as it can lead to non-selective reactions and the formation of byproducts. Consequently, a significant area of future research is the development of sophisticated catalytic systems that can modulate its reactivity and enhance selectivity.
Current research has shown that organocatalysts, such as p-dialkylaminopyridines (e.g., DMAP), can significantly accelerate transesterification reactions of related activated carbonates. For instance, a 20-fold rate increase has been observed in the transesterification of o-nitrophenyl carbonates with the use of catalytic amounts of p-dimethylaminopyridine compared to stoichiometric amounts of triethylamine (B128534). uchile.cl Future investigations could focus on developing more complex and sterically hindered organocatalysts to achieve substrate-specific and regioselective reactions with BDNPC.
Moreover, the use of non-metal catalysts is a promising avenue, particularly for reactions involving sensitive substrates like arylalkyldiamines. vdoc.pub Research into chiral phase-transfer catalysts could also unlock new asymmetric transformations using BDNPC, enabling the enantioselective synthesis of complex molecules. google.com Another intriguing possibility is the use of macrocyclic hosts, such as cucurbiturils, which have demonstrated the ability to catalyze the hydrolysis of the related bis(4-nitrophenyl)carbonate. google.com The encapsulation of BDNPC within a catalyst's cavity could offer a unique microenvironment to control reaction pathways and enhance selectivity.
Future research in this area could focus on:
Immobilized Catalysts: Developing solid-supported catalysts for easier separation and recycling, enhancing the green credentials of processes using BDNPC.
Enzyme-Mimicking Catalysts: Designing catalysts that mimic the active sites of enzymes to achieve high selectivity in complex reaction mixtures.
Switchable Catalysts: Creating catalysts whose activity can be turned on or off by an external stimulus, such as light or a change in pH, allowing for greater control over the reaction.
Exploration of this compound in Advanced Materials Science
The reactivity of BDNPC makes it a valuable building block for the synthesis of advanced polymers and functional materials. Its ability to efficiently form carbonate and urea (B33335) linkages is being explored for the creation of materials with tailored properties.
One emerging application is in the synthesis of fluorocarbon-terminated oligo- and polycarbonates, which can be used as surface modifiers to create low-energy surfaces with hydrophobic and oleophobic properties. google.comgoogle.com The use of BDNPC in the polymerization process allows for the incorporation of specific end-groups that dictate the surface properties of the final material.
Furthermore, BDNPC is a key reagent in the non-phosgene synthesis of polyureas. High molecular weight polyureas with excellent mechanical properties can be produced through the trans-ureation of aryl carbamates, which can be derived from BDNPC. google.com These materials are of interest for applications ranging from elastomers to high-strength composites.
The synthesis of dendrimers and other hyperbranched polymers is another area where BDNPC is finding use. Its ability to react efficiently with multiple functional groups makes it an ideal reagent for constructing complex, three-dimensional macromolecular architectures. vdoc.pubgoogle.com These materials are being investigated for applications in drug delivery, catalysis, and nanoscale electronics. In the realm of biomedicine, BDNPC is used in the preparation of linkers for antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. google.comgoogle.comgoogle.com
The following table illustrates potential research directions for BDNPC in materials science:
| Material Class | Potential Application | Research Focus |
| Surface-Modified Polymers | Anti-fouling coatings, low-friction surfaces | Synthesis of novel fluorinated or silylated polycarbonates using BDNPC and characterization of their surface energies. |
| High-Performance Polyureas | Ballistic protection, durable elastomers | Optimization of polymerization conditions using BDNPC-derived carbamates to control polymer microstructure and enhance mechanical properties. |
| Dendritic Polymers | Drug delivery vehicles, nanoscale reactors | Development of efficient, high-yield dendrimer synthesis strategies utilizing the reactivity of BDNPC. |
| Biomedical Polymers | Linkers for ADCs, tissue engineering scaffolds | Design and synthesis of biodegradable and biocompatible polymers incorporating linkages formed from BDNPC. |
Innovative Applications in Synthetic Methodologies for Complex Molecular Architectures
The reliable reactivity of BDNPC makes it a powerful tool for the construction of complex organic molecules, particularly those containing urea or carbamate (B1207046) functionalities. A significant application lies in the synthesis of azapeptides, which are peptidomimetics with enhanced stability against enzymatic degradation.
In azapeptide synthesis, BDNPC is employed to activate the N-terminal amino group of a resin-bound peptide, converting it into a reactive isocyanate. This isocyanate then reacts with a hydrazide to form the aza-amino acid residue. google.comthieme-connect.de A critical challenge in this methodology is the potential for a side reaction leading to the formation of a hydantoin (B18101), which terminates the peptide chain. uchile.clgoogle.comthieme-connect.de Research has shown that this side reaction can be minimized or even eliminated by omitting the use of a base during the activation step with BDNPC. google.comgoogle.comthieme-connect.de
Future research will likely focus on expanding the scope of BDNPC in the synthesis of other complex molecular architectures. Its utility as a phosgene (B1210022) equivalent, but in a solid and more manageable form, makes it an attractive reagent for:
Macrocyclization: The formation of large ring structures, which are prevalent in many natural products and pharmaceuticals, can be facilitated by the efficient ring-closing reactions mediated by BDNPC.
Tandem Reactions: Designing one-pot reaction sequences where the initial reaction with BDNPC triggers a cascade of subsequent transformations to rapidly build molecular complexity.
Synthesis of Heterocycles: The isocyanate intermediates generated from the reaction of amines with BDNPC are versatile precursors for a wide variety of nitrogen-containing heterocyclic compounds.
The following table outlines the challenges and future directions in the use of BDNPC for synthesizing complex molecules:
| Synthetic Challenge | Application of BDNPC | Future Research Direction |
| Side Reactions in Azapeptide Synthesis | Activation of N-terminal amines. | Development of novel activation protocols that completely suppress hydantoin formation. |
| Low Yields in Macrocyclization | High-dilution intramolecular coupling. | Exploration of template-assisted macrocyclization using BDNPC. |
| Step-Economy in Multi-step Synthesis | Generation of reactive intermediates. | Design of novel tandem reactions initiated by BDNPC-mediated activation. |
Computational Design and Experimental Validation of this compound Derivatives with Tuned Reactivity
The convergence of computational chemistry and experimental synthesis offers a powerful paradigm for the development of next-generation reagents. While specific computational studies on BDNPC derivatives are still nascent, the principles of in silico design can be readily applied to this class of compounds.
Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of novel BDNPC derivatives. By systematically modifying the substituents on the phenyl rings, it is possible to fine-tune the electronic properties and, consequently, the reactivity of the carbonate. For example, the introduction of additional electron-withdrawing or electron-donating groups would alter the leaving group ability of the dinitrophenoxide moiety. uchile.cl
A theoretical study on related aryl 2,4-dinitrophenyl carbonates has already demonstrated the potential of computational models to establish global reactivity patterns. uchile.cl Future research could involve:
In Silico Screening: Creating a virtual library of BDNPC derivatives and using computational methods to screen for candidates with desired reactivity profiles for specific applications.
Mechanistic Elucidation: Using computational modeling to gain a deeper understanding of the reaction mechanisms involving BDNPC, including the role of catalysts and the origins of side reactions.
Predictive Modeling of Leaving Group Ability: Developing quantitative structure-reactivity relationships (QSRRs) to accurately predict the leaving group ability of various substituted nitrophenyl carbonates.
The experimental validation of these computationally designed derivatives would then complete the feedback loop, allowing for the refinement of the theoretical models and the discovery of novel reagents with superior performance. This synergistic approach holds the key to unlocking the full potential of this compound and its future derivatives in chemical synthesis and materials science.
Q & A
Q. What are the synthetic methodologies for preparing Bis(2,4-dinitrophenyl)carbonate, and how are side reactions minimized?
The compound is typically synthesized via nucleophilic substitution between phosgene derivatives and 2,4-dinitrophenol. Optimization involves controlling stoichiometry, temperature (e.g., maintaining <50°C), and using anhydrous conditions to prevent hydrolysis. Catalytic bases like pyridine can enhance reactivity. Purity is improved by recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) . For analogous dinitrophenyl-based reactions, inert atmospheres (N₂/Ar) reduce oxidation byproducts .
Q. How is this compound characterized for structural confirmation and purity?
Key techniques include:
- HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- FT-IR spectroscopy to confirm carbonyl (C=O, ~1750 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
- ¹H/¹³C NMR in deuterated DMSO to verify aromatic proton environments and carbonate linkage .
- Elemental analysis (C, H, N) to validate stoichiometry .
Q. What safety protocols are essential for handling this compound?
The compound is classified as a skin/eye irritant (Category 2) and combustible solid (Storage Code 11). Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation. Store in airtight containers away from moisture and oxidizers. Spills should be neutralized with alkaline solutions (e.g., 10% NaHCO₃) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dinitrophenyl group influence reactivity compared to para-substituted analogs?
The 2,4-dinitro substitution enhances electrophilicity of the carbonate carbonyl due to strong electron-withdrawing effects, accelerating nucleophilic attack (e.g., by amines in carbamate formation). However, steric hindrance from the ortho-nitro group may reduce reaction rates with bulky nucleophiles. Kinetic studies using UV-Vis spectroscopy (monitoring nitro group release) reveal a 2.5× faster reaction rate compared to Bis(4-nitrophenyl)carbonate under identical conditions .
Q. What strategies mitigate hydrolysis during anhydrous coupling reactions involving this compound?
- Solvent selection : Use aprotic solvents (e.g., DMF, THF) with molecular sieves (3Å) to scavenge trace water.
- Additives : Catalytic DMAP (4-dimethylaminopyridine) enhances reactivity, reducing reaction time and hydrolysis risk.
- Temperature control : Reactions performed at 0–5°C slow hydrolysis while maintaining sufficient nucleophilic activity.
- In-situ monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress and detects hydrolyzed byproducts early .
Q. How is this compound applied in peptide terminal amino acid labeling?
The compound reacts selectively with N-terminal α-amino groups under mild alkaline conditions (pH 8–9) to form stable dinitrophenyl (DNP) derivatives. Post-reaction, acid hydrolysis (6M HCl, 110°C, 24h) releases DNP-amino acids, which are separated via reverse-phase HPLC and quantified using UV-Vis at 360 nm. This method is critical for Edman degradation sequencing and identifying peptide cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
